molecular formula C9H16ClNO B2991051 1-(Azepan-1-yl)-3-chloropropan-1-one CAS No. 92442-44-9

1-(Azepan-1-yl)-3-chloropropan-1-one

Cat. No. B2991051
CAS RN: 92442-44-9
M. Wt: 189.68
InChI Key: QXRXQHZJJYVHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-3-chloropropan-1-one, also known as 1-chloro-3-azepanone, is a versatile organic compound with a wide range of applications. It is a colorless liquid with a pungent odor and is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 1-chloro-3-azepanone is also a valuable intermediate in the synthesis of other compounds and is used in a variety of research applications.

Scientific Research Applications

Synthesis of Novel Compounds

  • 1-(Azepan-1-yl)-3-chloropropan-1-one serves as a precursor in the synthesis of various complex molecules. For instance, it has been used in the preparation of hexahydropyrrolo derivatives, demonstrating its versatility in organic synthesis (Funke, Es-Sayed, & de Meijere A, 2000).

Drug Delivery Applications

  • Derivatives of this compound have been explored for their potential in drug delivery systems. For example, photocrosslinkable chitosan derivatives, synthesized using similar chemical structures, have shown promise for sustained drug release, indicating the applicability of such compounds in pharmacological contexts (Jameela, Lakshmi, James, & Jayakrishnan, 2002).

Antioxidant Activity

  • Some derivatives of 1-(Azepan-1-yl)-3-chloropropan-1-one have shown significant antioxidant activities. This was observed in compounds synthesized by coupling different amino acids, highlighting their potential in developing antioxidant agents (Kumar, Kumar, & Naik, 2009).

Neuroprotective Effects

  • Related chemical structures have demonstrated neuroprotective effects. For instance, chlorogenic acid, which shares similar functional groups, has shown anti-amnesic activity and potential in treating cognitive impairments (Kwon et al., 2010).

Apoptosis Induction in Cancer Cells

  • Certain derivatives have been identified as apoptosis inducers, which can be crucial in developing anticancer therapies. This underscores the compound's potential role in medicinal chemistry (Zhang et al., 2005).

Catalysis and Chemical Synthesis

Safety And Hazards

The safety data sheet for a similar compound, 1-Azepan-1-yl-2-chloro-ethanone, indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(azepan-1-yl)-3-chloropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c10-6-5-9(12)11-7-3-1-2-4-8-11/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRXQHZJJYVHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-3-chloropropan-1-one

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